![molecular formula C17H24N4O4S B4936081 N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)
N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate
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Overview
Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-ones typically involves the condensation of dimethyl- and various methylene-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). This method highlights a general approach to synthesizing complex thieno[2,3-d]pyrimidin derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, has been detailed through X-ray characterization, revealing significant insights into the spatial arrangement and bond lengths within these molecules (Ziaulla et al., 2012).
Chemical Reactions and Properties
The reactivity of thieno[2,3-d]pyrimidin derivatives often involves interactions with electrophilic reagents, leading to various substitution and cyclization reactions that are crucial for modifying the chemical structure for specific applications (Tolkunov et al., 1995).
Physical Properties Analysis
The physical properties, including crystalline structure and phase behavior, are critical for understanding the stability and solubility of these compounds. Studies such as those on the crystal and molecular structure of related thieno[2,3-d]pyrimidinones provide valuable data on the compound's physical characteristics (Ziaulla et al., 2011).
properties
IUPAC Name |
N',N'-dimethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S.C2H2O4/c1-19(2)9-5-8-16-14-13-11-6-3-4-7-12(11)20-15(13)18-10-17-14;3-1(4)2(5)6/h10H,3-9H2,1-2H3,(H,16,17,18);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDJAHOYDTOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C3=C(CCCC3)SC2=NC=N1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-dimethyl-N3-(5,6,7,8-tetrahydrobenzo[4,5]th |
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